[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride
Overview
Description
[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride, also known as PTAH, is a chemical compound that has been widely used in scientific research. It belongs to the class of heterocyclic compounds and is primarily used as a reagent in organic synthesis. PTAH has also been studied for its potential therapeutic applications due to its ability to interact with various biological targets. In
Scientific Research Applications
Medicinal Chemistry Applications
Compounds containing thienyl and pyridinyl groups, similar to [5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride, have been explored for their pharmacological properties. For instance, thieno[2,3-d]pyrimidine derivatives have been studied for their anti-inflammatory, analgesic, and ulcerogenic activities, showing potential as therapeutic agents comparable to ibuprofen and acetylsalicylic acid (El-Gazzar, Hussein, & Hafez, 2007). Additionally, thieno[2,3-b]pyridine derivatives have been investigated as dual inhibitors of key enzymes in eicosanoid biosynthesis, demonstrating potency higher than traditional NSAIDs in rat paw oedema models (Mohamed, Mansour, Amin, & El‐Araby, 2018).
properties
IUPAC Name |
(5-pyridin-2-ylthiophen-2-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9;;/h1-6H,7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHZRVGSBVNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379887 | |
Record name | [5-(2-PYRIDINYL)-2-THIENYL]METHYLAMINE DIHYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride | |
CAS RN |
423768-36-9 | |
Record name | [5-(2-PYRIDINYL)-2-THIENYL]METHYLAMINE DIHYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.